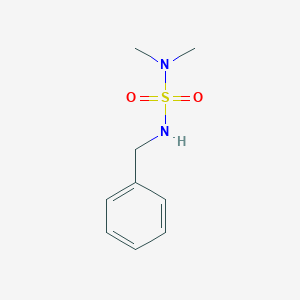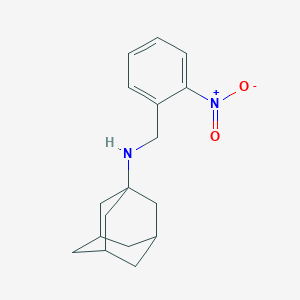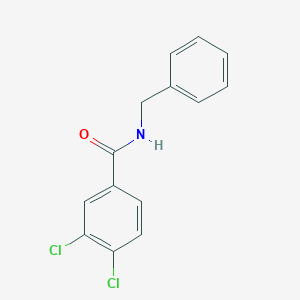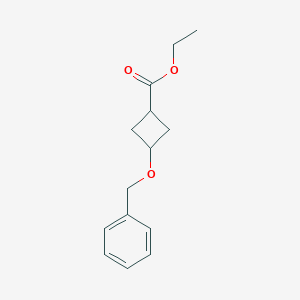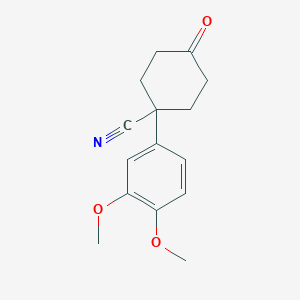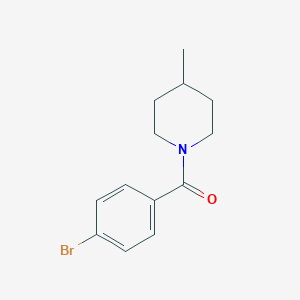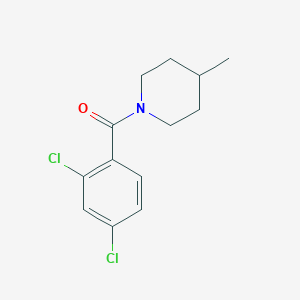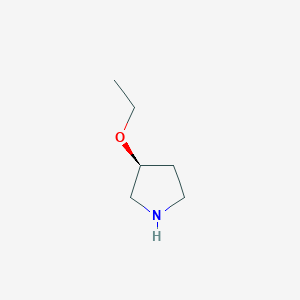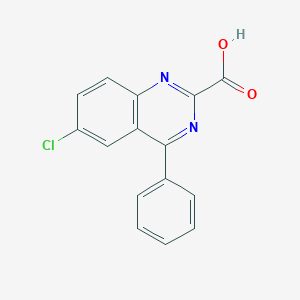
6-Chloro-4-phenylquinazoline-2-carboxylic acid
Übersicht
Beschreibung
6-Chloro-4-phenylquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C15H9ClN2O2 . It has a molecular weight of 284.70 .
Synthesis Analysis
The synthesis of 4-Phenylquinazoline-2-carboxamides, which are structurally similar to 6-Chloro-4-phenylquinazoline-2-carboxylic acid, has been reported . These compounds were designed as aza-isosters of PK11195, a well-known ligand of the translocator protein (TSPO), and were synthesized using a simple and efficient procedure .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-phenylquinazoline-2-carboxylic acid consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, attached to a phenyl group and a carboxylic acid group . The chlorine atom is attached to the 6th carbon of the quinazoline ring .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-4-phenylquinazoline-2-carboxylic acid have not been found, similar compounds such as 4-Phenylquinazoline-2-carboxamides have been synthesized and evaluated for their biological activity .Physical And Chemical Properties Analysis
The melting point of 6-Chloro-4-phenylquinazoline-2-carboxylic acid is reported to be between 212.0-213.5 °C . The predicted boiling point is 530.5±42.0 °C, and the predicted density is 1.425±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Ligands
4-Chloro-2-phenylquinazoline was used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines . It was used as a reagent for the conversion of phenols to anilines .
Antitrypanosomal Activity
Quinazoline derivatives have been used in the development of drugs with antitrypanosomal activity . Trypanosomiasis is a disease caused by a parasite, and it affects both humans and animals. The development of new drugs for this disease is crucial due to the resistance that has developed against existing treatments .
Antitumor Activity
Quinazoline-containing piperazinylpyrimidine derivatives have shown antitumor activity . This suggests that quinazoline derivatives could be used in the development of new cancer treatments .
Inhibitors for Hepatitis C Virus
Quinazoline substituted cyclopentane has been used as Hepatitis C Virus (HCV) NS3/4A protease inhibitors . This could potentially lead to the development of new treatments for Hepatitis C .
Antimicrobial Activity
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Antitrypanosomal Activity
Quinazoline derivatives have been used in the development of drugs with antitrypanosomal activity . Trypanosomiasis is a disease caused by a parasite, and it affects both humans and animals. The development of new drugs for this disease is crucial due to the resistance that has developed against existing treatments .
Antitumor Activity
Quinazoline-containing piperazinylpyrimidine derivatives have shown antitumor activity . This suggests that quinazoline derivatives could be used in the development of new cancer treatments .
Inhibitors for Hepatitis C Virus
Quinazoline substituted cyclopentane has been used as Hepatitis C Virus (HCV) NS3/4A protease inhibitors . This could potentially lead to the development of new treatments for Hepatitis C .
Antimicrobial Activity
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Antiviral Activity
Quinazoline derivatives have shown antiviral activity . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Anti-inflammatory and Analgesic Activities
Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic and anti-inflammatory activities . The structure activity relationship (SAR) study showed that the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .
Zukünftige Richtungen
The future directions for research on 6-Chloro-4-phenylquinazoline-2-carboxylic acid and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, 4-Phenylquinazoline-2-carboxamides have been studied for their potential as ligands for the translocator protein (TSPO) .
Eigenschaften
IUPAC Name |
6-chloro-4-phenylquinazoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBNNOBIWRSTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618401 | |
| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenylquinazoline-2-carboxylic acid | |
CAS RN |
5958-08-7 | |
| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
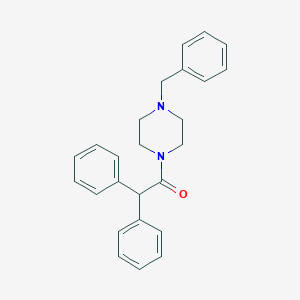
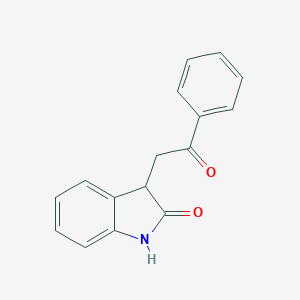

![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
